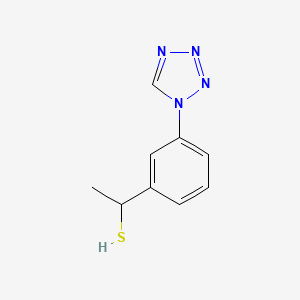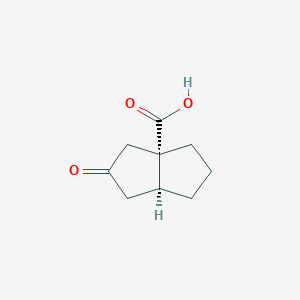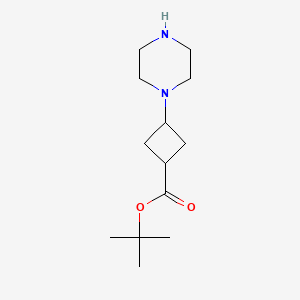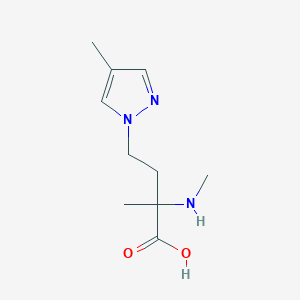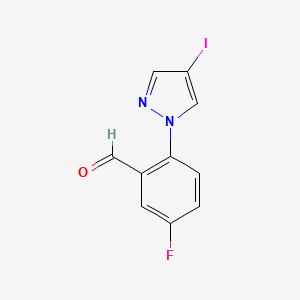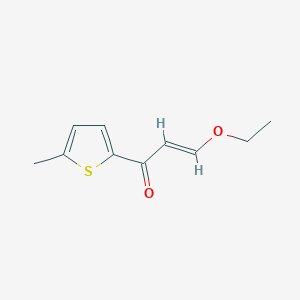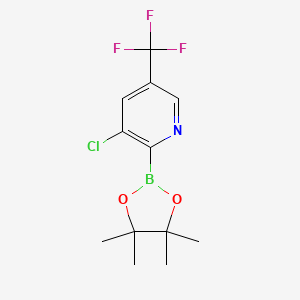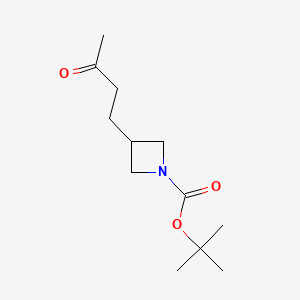
Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The traditional preparation method of tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate involves the oxidation of the hydroxyl group on an aza ring into a ketone . The synthesis typically requires specific reaction conditions, including the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The compound is typically produced in crystalline powder form, which is then purified and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different ketone derivatives.
Reduction: Reduction reactions can convert the ketone group into hydroxyl groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxalyl chloride and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various ketone derivatives, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate include:
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate .
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and stability, making it particularly useful in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure allows for a variety of chemical modifications, enhancing its versatility in scientific research .
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9(14)5-6-10-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 |
Clave InChI |
GEYRYSQGSMGJFU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1CN(C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


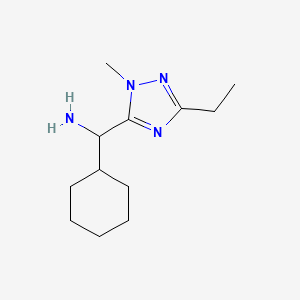
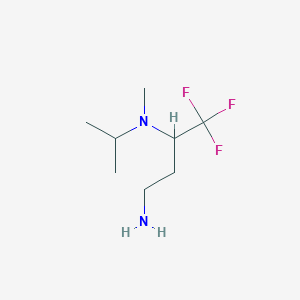


![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid](/img/structure/B13631330.png)
